molecular formula C10H11NO B1511819 2-(3-Hydroxypropyl)benzonitrile

2-(3-Hydroxypropyl)benzonitrile

Cat. No.: B1511819
M. Wt: 161.2 g/mol
InChI Key: HURABROQRRLPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypropyl)benzonitrile is a benzonitrile derivative featuring a hydroxypropyl (-CH₂CH₂CH₂OH) substituent at the ortho (2nd) position of the aromatic ring.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-(3-hydroxypropyl)benzonitrile

InChI

InChI=1S/C10H11NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,12H,3,6-7H2

InChI Key

HURABROQRRLPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the hydroxypropyl group on the benzonitrile core significantly influences physicochemical properties and biological activity:

  • However, the electronic effects of the nitrile group (strong electron-withdrawing) combined with the hydroxypropyl donor could alter ring polarization differently in the para vs. ortho configurations .
  • 3-(3-Oxopropyl)benzonitrile (CAS 111376-39-7, ): Replacing the hydroxy group with a ketone (oxo) eliminates hydrogen-bonding capability but introduces a reactive carbonyl group. This modification likely increases lipophilicity, making it more suitable for hydrophobic interactions in drug design .

Table 1: Substituent Effects on Benzonitrile Derivatives

Compound Substituent Position Functional Group Key Properties
2-(3-Hydroxypropyl)benzonitrile 2nd (ortho) -CH₂CH₂CH₂OH Polar, H-bond donor, moderate lipophilicity
4-(3-Hydroxypropyl)benzonitrile 4th (para) -CH₂CH₂CH₂OH Lower steric hindrance, enhanced solubility
3-(3-Oxopropyl)benzonitrile 3rd (meta) -CH₂CH₂CO Higher lipophilicity, reactive carbonyl
SARS-CoV-2 Main Protease (Mpro) Inhibitors
  • Compound 5 (2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3']bipyridin-5-yl)benzonitrile) and Compound 26 (cyclopropylmethoxy analog) (): These benzonitrile derivatives inhibit Mpro, with Compound 26 showing improved activity due to the cyclopropyl group’s rigidity and metabolic stability compared to the propyl group in Compound 3. The nitrile group likely interacts with the protease’s catalytic cysteine, while the hydroxypropyl-like side chains modulate solubility .
Cannabinoid Receptor Ligands
  • CP55940 (): A synthetic cannabinoid featuring a 3-hydroxypropyl-cyclohexyl group. The hydroxypropyl moiety may mimic endogenous ligands like 2-AG, facilitating receptor activation. This highlights the role of hydroxyalkyl chains in modulating receptor binding affinity .

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